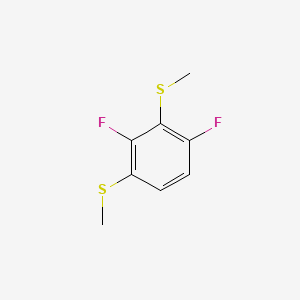![molecular formula C36H46O2 B14773058 (1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound belonging to the binaphthol family. This compound is characterized by its two naphthalene rings connected via a single bond, with hydroxyl groups at the 2,2’ positions and octyl groups at the 6,6’ positions. The chiral nature of this compound makes it valuable in various applications, particularly in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’-binaphthalene-2,2’-diol.
Alkylation: The hydroxyl groups at the 6,6’ positions are alkylated using octyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using octyl bromide and a suitable base.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) and suitable electrophiles.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthols.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential in drug development and chiral drug synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
Wirkmechanismus
The mechanism of action of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets:
Chiral Recognition: The compound’s chiral centers allow it to interact selectively with other chiral molecules, facilitating enantioselective reactions.
Catalysis: Acts as a chiral ligand, forming complexes with metal catalysts to promote asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral binaphthol derivative used in asymmetric synthesis.
(S)-(-)-1,1’-Binaphthyl-2,2’-diamine: The enantiomer of the above compound, also used in chiral catalysis.
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
Uniqueness
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is unique due to its specific substitution pattern with octyl groups, which enhances its solubility and steric properties, making it particularly effective in certain catalytic and synthetic applications.
Eigenschaften
Molekularformel |
C36H46O2 |
|---|---|
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
1-(2-hydroxy-6-octylnaphthalen-1-yl)-6-octylnaphthalen-2-ol |
InChI |
InChI=1S/C36H46O2/c1-3-5-7-9-11-13-15-27-17-21-31-29(25-27)19-23-33(37)35(31)36-32-22-18-28(16-14-12-10-8-6-4-2)26-30(32)20-24-34(36)38/h17-26,37-38H,3-16H2,1-2H3 |
InChI-Schlüssel |
POHUTKXPUCXZQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)CCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


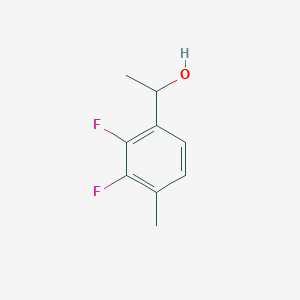
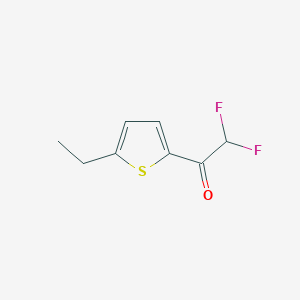
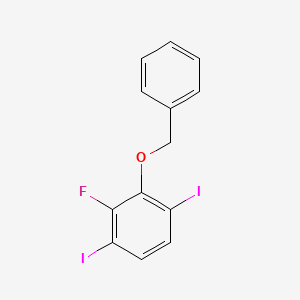
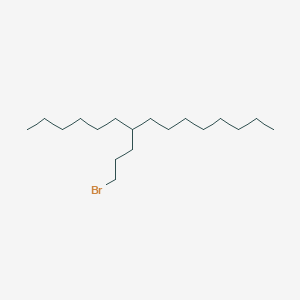
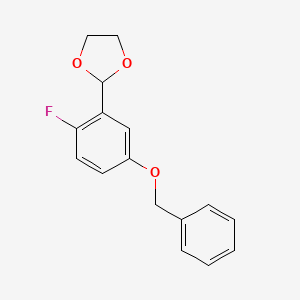
![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
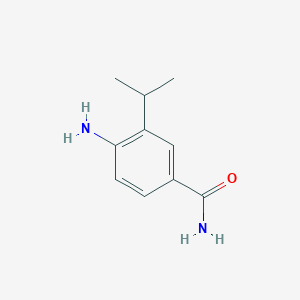
![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)




